molecular formula C15H18N2O4 B2702123 1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic Acid CAS No. 913376-56-4

1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic Acid

Cat. No. B2702123
CAS RN: 913376-56-4
M. Wt: 290.319
InChI Key: JFOCTAMIXFTZBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Activity

Studies have demonstrated the synthesis and application of compounds structurally similar to the specified chemical in the development of antiallergic agents. For instance, derivatives of pyrazolecarboxylic acid showed significant antiallergic activity in experimental models, indicating their potential as therapeutic agents in allergy treatment (Nohara et al., 1985).

Structural and Spectral Studies

Research focusing on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives provides insights into their chemical properties and potential applications in developing new chemical entities with desired biological activities (Viveka et al., 2016).

Synthesis of Derivatives

The chemical reactivity of pyrazole carboxylic acids allows for the synthesis of a wide range of derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, such as the development of new compounds with antitumor, antibacterial, or antifungal properties (Arutjunyan et al., 2013).

Heterocyclic Dyes

Pyrazolecarboxylic acid derivatives have been used in the synthesis of heterocyclic dyes. These dyes have applications in various industries, including textiles, printing, and as analytical reagents (Tao et al., 2019).

Drug Development

Some derivatives of pyrazolecarboxylic acid are investigated for their pharmacological properties, including their role as inhibitors in enzymatic reactions relevant to metabolic diseases such as diabetes. This research is crucial for the development of new therapeutic drugs (Latli et al., 2017).

Agricultural Chemistry

Compounds derived from pyrazolecarboxylic acid have shown potential as germination inhibitors, which could be useful in developing new herbicides or growth regulators in agriculture (Oh et al., 2002).

properties

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-12(14(19)20)13(18)17(11-7-5-4-6-8-11)16(10)9-15(2,3)21/h4-8,21H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOCTAMIXFTZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of benzyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (300 mg, 789 μmol) in MeOH (10 mL) was purged with argon for 10 min. To this solution was added Pd/C (40 mg), and the mixture was stirred for 3 h under balloon of hydrogen. Reaction was monitored by LCMS. The reaction mixture was filtered through a bed of celite and concentrated under reduced pressure to give the title compound (220 mg, 96.1% yield) as an off-white solid. MS (ESI pos. ion) m/z: 291 (MH+). Calc'd exact mass for C15H18N2O4 290.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Yield
96.1%

Synthesis routes and methods II

Procedure details

To a stirring solution of benzyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (300 mg, 789 μmol) in MeOH (10 mL) was purged with argon for 10 min. To this solution was added Pd/C (40 mg), and the mixture was stirred for 3h under balloon of hydrogen. Reaction was monitored by LCMS. The reaction mixture was filtered through a bed of celite and concentrated under reduced pressure to give the title compound (220 mg, 96.1% yield) as an off-white solid. MS (ESI pos. ion) m/z: 291 (MH+). Calc'd exact mass for C15H18N2O4 290.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Yield
96.1%

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